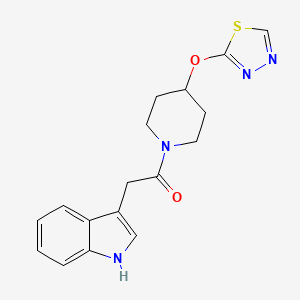
1-(4-((1,3,4-噻二唑-2-基)氧基)哌啶-1-基)-2-(1H-吲哚-3-基)乙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one” is a complex organic compound that features an indole ring, a thiadiazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
科学研究应用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
Possible uses in the development of new materials or as a catalyst in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from thiosemicarbazide and a suitable acid chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives.
Coupling Reactions: The final compound can be obtained by coupling the indole, thiadiazole, and piperidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could target the thiadiazole ring.
Substitution: Various substitution reactions can occur, especially on the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring might yield indole-3-carboxylic acid derivatives.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
- 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
- 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-ol
- 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-amine
Uniqueness
The unique combination of the indole, thiadiazole, and piperidine rings in “2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one” may confer distinct biological activities and chemical properties compared to other similar compounds.
生物活性
The compound 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one presents significant interest in medicinal chemistry due to its structural components, which include an indole moiety and a thiadiazole ring. These features are associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on current research findings.
Structural Overview
The compound can be structurally represented as follows:
It features an indole core, which is known for its presence in numerous biologically active compounds, alongside a thiadiazole derivative that enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds with indole and thiadiazole structures exhibit potent anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that indole-thiadiazole derivatives could inhibit CDK1 with an IC50 value as low as 0.86 µM against pancreatic ductal adenocarcinoma cells, suggesting significant potential for this class of compounds in cancer therapy .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial activity. The incorporation of the thiadiazole ring into the structure of the compound may enhance its efficacy against various pathogens. For example, a related study found that indole-thiadiazole compounds exhibited notable antifungal activity against several strains of fungi . This suggests that the compound could be explored further for its potential as an antimicrobial agent.
Anti-inflammatory Effects
Indole derivatives have been linked to anti-inflammatory effects in various studies. The presence of the thiadiazole moiety may contribute to this activity by modulating inflammatory pathways. Research has indicated that similar compounds can reduce inflammation markers in vitro, thus providing a rationale for further investigation into the anti-inflammatory potential of 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one .
Case Studies and Research Findings
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one involves multi-step organic reactions that allow for the functionalization of both the indole and thiadiazole rings. Understanding the SAR is crucial for optimizing biological activity; modifications at certain positions on the indole or thiadiazole rings can significantly impact potency and selectivity against target biomolecules .
属性
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(9-12-10-18-15-4-2-1-3-14(12)15)21-7-5-13(6-8-21)23-17-20-19-11-24-17/h1-4,10-11,13,18H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIIUKMDFCQTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














